molecular formula C48H64N4O18S B10862065 Dox-btn2

Dox-btn2

Cat. No.: B10862065
M. Wt: 1017.1 g/mol
InChI Key: DCKCIGIDNRWJOI-ULGYFOFFSA-N
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Description

Dox-btn2 is a biotinylated derivative of doxorubicin, a well-known chemotherapeutic agent. This compound features a biotin label at the point of conjugation to doxorubicin at the 3’-NH2 position. This compound is primarily used for cell imaging due to its ability to bind to biotin-binding proteins, such as streptavidin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dox-btn2 involves the conjugation of biotin to doxorubicin. The process typically starts with the activation of the carboxyl group of biotin using a coupling reagent like N-hydroxysuccinimide (NHS) in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This activated biotin is then reacted with the 3’-NH2 group of doxorubicin to form the biotinylated derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process to verify the molecular weight and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Dox-btn2, like doxorubicin, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives depending on the nucleophiles used .

Scientific Research Applications

Dox-btn2 has a wide range of applications in scientific research:

    Chemistry: Used in studies involving biotin-streptavidin interactions.

    Biology: Employed in cell imaging and tracking due to its fluorescent properties.

    Medicine: Investigated for targeted drug delivery systems, especially in cancer therapy.

    Industry: Utilized in the development of diagnostic tools and assays

Mechanism of Action

Dox-btn2 exerts its effects primarily through its interaction with DNA. The biotinylated derivative retains the ability of doxorubicin to intercalate into DNA, thereby inhibiting topoisomerase II and preventing DNA replication. This leads to the generation of reactive oxygen species (ROS) and subsequent apoptosis of cancer cells. The biotin moiety allows for targeted delivery and imaging by binding to biotin-binding proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dox-btn2 is unique due to its biotinylation, which allows for specific binding to biotin-binding proteins. This feature makes it particularly useful for targeted imaging and delivery applications, setting it apart from other anthracycline antibiotics .

Properties

Molecular Formula

C48H64N4O18S

Molecular Weight

1017.1 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C48H64N4O18S/c1-25-42(57)28(50-35(56)10-12-65-14-16-67-18-19-68-17-15-66-13-11-49-34(55)9-4-3-8-32-41-29(24-71-32)51-47(62)52-41)20-36(69-25)70-31-22-48(63,33(54)23-53)21-27-38(31)46(61)40-39(44(27)59)43(58)26-6-5-7-30(64-2)37(26)45(40)60/h5-7,25,28-29,31-32,36,41-42,53,57,59,61,63H,3-4,8-24H2,1-2H3,(H,49,55)(H,50,56)(H2,51,52,62)/t25-,28-,29-,31-,32-,36-,41-,42+,48-/m0/s1

InChI Key

DCKCIGIDNRWJOI-ULGYFOFFSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O

Origin of Product

United States

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